4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine
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Overview
Description
4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C9H13N5O2 . It has a molecular weight of 223.23 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.23 and a molecular formula of C9H13N5O2 . Other properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Synthesis of Tetrahydropteridine C6-stereoisomers
Chiral N1-protected vicinal diamines derived from amino acids were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, followed by nitro group reduction and amine deprotection. Oxidative cyclization yielded a quinoid dihydropteridine, further reduced to tetrahydropteridine C6-stereoisomer, showcasing the compound's role in synthesizing complex chemical structures (Bailey, Chandrasekaran, & Ayling, 1992).
Antiproliferative Activity Against Cancer Cell Lines
The compound was involved in the synthesis of derivatives showing significant antiproliferative activity against several cancer cell lines, indicating potential applications in cancer research and therapy (Otmar, Masojídková, Votruba, & Holý, 2004).
Novel Synthetic Routes to Pteridinones
4-(2-Cyanoacetamido)-5-nitropyrimidines were cyclized to yield 6-cyano-pteridin-7(8H)-one 5-N-oxides, demonstrating innovative pathways to previously unknown compounds, highlighting its utility in developing new synthetic methodologies (Tennant & Yacomeni, 1975).
Metal Complex Synthesis
Studies on reactions with aliphatic diamines and metal(II) salts indicated the compound's applicability in synthesizing novel metal complexes, which could be explored for various industrial and pharmaceutical applications (Beloglazkina et al., 2005).
Receptor Binding Affinity and Pharmacokinetics
Synthesized derivatives exhibited high-affinity binding to corticotropin-releasing factor receptors, demonstrating the compound's relevance in neuroscience and potential therapeutic applications (Chorvat et al., 1999).
Future Directions
properties
IUPAC Name |
4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c10-8-7(14(15)16)9(12-5-11-8)13-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYCSEWHAADANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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